1-Amino-1-(2,6-dichlorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17501923
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11Cl2NO |
|---|---|
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | 1-amino-1-(2,6-dichlorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3 |
| Standard InChI Key | BTJUURDIFWQGTR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=C(C=CC=C1Cl)Cl)N)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-Amino-1-(2,6-dichlorophenyl)propan-2-ol (IUPAC name: 1-amino-1-(2,6-dichlorophenyl)propan-2-ol) possesses the molecular formula C₉H₁₁Cl₂NO and a molar mass of 220.09 g/mol. Its structure features a central propan-2-ol chain with a chiral carbon bonded to an amino group and a 2,6-dichlorophenyl ring. The compound’s stereochemistry is critical, as enantiomeric forms exhibit distinct biological activities .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁Cl₂NO |
| Molecular Weight | 220.09 g/mol |
| SMILES Notation | CC(C(C1=C(C=CC=C1Cl)Cl)N)O |
| InChI Key | BTJUURDIFWQGTR-UHFFFAOYSA-N |
| CAS Number | 1270135-61-9 (stereoisomer) |
The 2,6-dichlorophenyl group induces steric and electronic effects that influence molecular interactions. Crystallographic studies of analogous imidazole derivatives reveal disordered configurations in the hydroxypropyl side chain, suggesting conformational flexibility .
Stereochemical Considerations
The compound exists as two enantiomers due to its chiral center at the propan-2-ol carbon. Industrial synthesis often yields racemic mixtures, necessitating resolution techniques such as enzymatic asymmetric reduction or chromatographic separation. The (1S,2S) configuration is frequently targeted for pharmacological applications, as evidenced by related compounds .
Synthesis and Production Strategies
Conventional Synthetic Routes
Synthesis typically begins with 2,6-dichlorobenzaldehyde and chiral amines. A Mannich reaction or reductive amination is employed to introduce the amino alcohol functionality. For example:
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Condensation: 2,6-Dichlorobenzaldehyde reacts with nitroethane in a Henry reaction to form a β-nitro alcohol intermediate.
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Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding the amino alcohol.
Industrial-scale production utilizes large reactors (>500 L) under controlled pH (7.5–8.5) and temperature (40–60°C) to optimize yields (70–85%) .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Reductive Amination | 78 | 95 | Racemate formation |
| Enzymatic Resolution | 65 | 99 | Substrate specificity |
| Chiral Chromatography | 90 | 99.5 | High cost |
Enantiomeric Resolution
Patent EP0654534A2 details microbial resolution using Rhodococcus spp. to selectively metabolize one enantiomer, achieving ≥98% enantiomeric excess (ee) . This method avoids costly chiral catalysts but requires stringent fermentation controls (e.g., dissolved oxygen >30%).
Biological Activity and Mechanism
Pharmacological Targets
The compound demonstrates affinity for G protein-coupled receptors (GPCRs) and monoamine transporters, with IC₅₀ values in the micromolar range. Its 2,6-dichlorophenyl group enhances lipophilicity (logP ≈ 2.1), facilitating blood-brain barrier penetration.
Neurological Applications
In vitro studies indicate inhibition of norepinephrine reuptake (Ki = 1.2 μM) and partial agonism at serotonin 5-HT₁A receptors (EC₅₀ = 8.7 μM). These properties suggest potential in treating depression and anxiety, though in vivo efficacy remains unverified.
Research Advancements and Challenges
Structural Optimization
Modifying the propan-2-ol chain to ethyl or cyclopropyl analogs alters receptor selectivity. For instance:
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Ethyl variant: 3-fold increase in dopamine transporter binding.
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Cyclopropyl variant: Reduced off-target activity at histamine receptors.
Metabolic Stability
Hepatic microsome assays reveal rapid Phase I oxidation (t₁/₂ = 12 min in human), necessitating prodrug strategies for clinical use.
Comparison with Structural Analogues
2,5-Dichloro Isomer
The (1S,2S)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol isomer exhibits weaker GPCR affinity (5-HT₁A Ki = 15 μM vs. 8.7 μM) , attributed to altered halogen bonding patterns.
Table 3: Isomeric Comparison
| Property | 2,6-Dichloro | 2,5-Dichloro |
|---|---|---|
| LogP | 2.1 | 1.8 |
| 5-HT₁A EC₅₀ | 8.7 μM | 15 μM |
| Metabolic t₁/₂ | 12 min | 22 min |
Industrial and Therapeutic Applications
Pharmaceutical Intermediates
The compound serves as a precursor to (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives, β-blockers with enhanced cardiotonic activity .
Agricultural Chemistry
Preliminary data suggest insecticidal activity against Spodoptera frugiperda (LD₅₀ = 45 μg/mL), though field trials are pending.
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